2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:
- Position 2: A methyl group (-CH₃).
- Position 5: A morpholino(thiophen-2-yl)methyl substituent, combining a morpholine (saturated six-membered amine ring) and thiophene (aromatic five-membered sulfur heterocycle).
- Position 6: A hydroxyl group (-OH), distinguishing it from common 6-one derivatives.
Eigenschaften
IUPAC Name |
2-methyl-5-[morpholin-4-yl(thiophen-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-9-15-14-18(16-9)13(19)12(22-14)11(10-3-2-8-21-10)17-4-6-20-7-5-17/h2-3,8,11,19H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBSDFESOJVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The table below highlights structural differences between the target compound and related thiazolo[3,2-b][1,2,4]triazole derivatives:
Table 1: Structural Comparison of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Key Observations :
- Position 6: The hydroxyl group may enhance polarity and hydrogen-bond donor capacity compared to ketones (e.g., 5f, 269a–e) .
Implications for Target Compound :
- The morpholino-thiophenyl group may modulate CNS penetration (relevant for anticonvulsant activity) or kinase inhibition (anticancer) .
- Hydroxyl group could improve target binding via H-bonding, but metabolic stability may differ from ketone-containing analogs.
Key Insights :
- Synthesis: The target compound likely requires sequential introduction of morpholino and thiophenyl groups via thiol-ene click or SN reactions (as in ).
- Solubility: Morpholino and hydroxyl groups may improve aqueous solubility compared to Ev1’s chlorophenyl or Ev7’s arylidene derivatives.
- Yield Challenges: Complex substituents (morpholino-thiophenyl) could reduce yields compared to simpler analogs like 5g (71% yield) .
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
Cyclization Reactions : Formation of the thiazolo-triazole core using precursors like thioureas or thioamides under reflux conditions (e.g., ethanol, 80°C) .
Functional Group Modifications : Introduction of the morpholino and thiophen-2-ylmethyl groups via nucleophilic substitution or Mannich-type reactions. Triethylamine or DMF is often used as a catalyst .
Optimization Tips :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization.
- Temperature Control : Maintaining 60–80°C minimizes side reactions during thiazole ring formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent integration (e.g., morpholino protons at δ 2.4–3.0 ppm) and confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for CHNOS).
- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the triazole-thiazole core’s chelation potential .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase). Focus on the morpholino group’s hydrogen bonding with active-site residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- SAR Insights : Modify substituents (e.g., replacing thiophen with furan) and compare docking scores to prioritize derivatives .
Q. How to resolve contradictions in bioactivity data across structurally similar analogs?
Methodological Answer:
- Meta-Analysis : Compare IC values of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-specific trends .
- Solubility Adjustments : Use logP calculations (ChemAxon) to correlate hydrophobicity with membrane permeability discrepancies .
- Target Profiling : Broad-panel screening (e.g., Eurofins’ SafetyScreen44) identifies off-target effects that may explain variability .
Q. What strategies improve synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc) or CuI for cross-coupling steps to reduce dimerization .
- Microwave-Assisted Synthesis : Accelerate cyclization (20 minutes vs. 12 hours under conventional heating) .
- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .
Q. How does the morpholino-thiophen substituent influence pharmacokinetic properties?
Methodological Answer:
- ADME Predictions : SwissADME predicts enhanced solubility (via morpholino’s polarity) and CYP450 inhibition (thiophen’s metabolic liability) .
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies blood-brain barrier penetration potential .
- Metabolite Identification : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide formation on thiophen) in liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
